2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
2-(5-Chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a benzoxazolone core (5-chloro-2-oxo-1,3-benzoxazol-3-yl) linked via an acetamide bridge to a 5-methyl-1,2-oxazol-3-yl substituent.
Properties
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4/c1-7-4-11(16-21-7)15-12(18)6-17-9-5-8(14)2-3-10(9)20-13(17)19/h2-5H,6H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBMAHZDCCNFLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321938 | |
| Record name | 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49821632 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
902254-96-0 | |
| Record name | 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Acetamide Formation: The acetamide group can be introduced by reacting the chlorinated benzoxazole with an appropriate acetamide derivative under suitable conditions.
Oxazole Ring Formation: The final step involves the formation of the oxazole ring by cyclization of the intermediate with a suitable reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chlorine atom in the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Agriculture: It may be used as a pesticide or herbicide due to its potential biological activity against pests and weeds.
Materials Science: The compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Groups
Examples :
- 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide derivatives (): Synthesized from sulfamethoxazole, these compounds replace the benzoxazolone with sulfonamide groups.
- Compound 3b (): Incorporates an isoindoledione ring and sulfonamide, showing anticancer activity via microwave-assisted synthesis, highlighting the role of heterocyclic diversity in bioactivity .
Key Differences :
Triazinone and Triazole Derivatives
Example :
- N-(5-Methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide (): Features a triazinone ring and sulfanyl group, suggesting enzyme inhibition via thiol interactions. The triazinone’s electron-deficient nature contrasts with the benzoxazolone’s fused aromatic system .
Key Differences :
- The triazinone’s planar structure may facilitate π-π stacking with protein targets, while the benzoxazolone’s rigidity could enforce specific binding conformations.
Phenyl-Substituted Acetamides
Example :
Key Differences :
Oxazole-Containing Inhibitors
Example :
Key Differences :
- iCRT3’s phenyl-oxazole motif targets β-catenin, whereas the chloro-benzoxazolone in the target compound could modulate alternative pathways.
Benzisothiazolyloxy Acetamides
Example :
- 2-(1,2-Benzisothiazol-3-yloxy)-N-(3-cyano-1-(substituted-phenyl)pyrazol-5-yl)acetamides (): Designed as antifouling agents with broad antimicrobial activity. The benzoxazolone in the target compound may confer similar bioactivity with enhanced stability due to halogenation .
Key Differences :
- The benzisothiazolyloxy group’s sulfur atom enables disulfide bond formation, while the benzoxazolone’s oxygen-rich structure may favor hydrogen bonding.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
The compound 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a derivative of benzoxazole known for its diverse biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities.
The molecular formula of the compound is , with a molecular weight of approximately 295.69 g/mol. Its structure includes a benzoxazole moiety, which is critical for its biological activity.
Antibacterial Activity
Research has shown that benzoxazole derivatives exhibit varying degrees of antibacterial activity. A study on related compounds highlighted that certain derivatives possess selective action against Gram-positive bacteria, particularly Bacillus subtilis, while exhibiting less efficacy against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MIC) for these compounds were documented, indicating their potential as antibacterial agents.
| Compound | MIC against Bacillus subtilis | MIC against Escherichia coli |
|---|---|---|
| Compound A | 10 µg/mL | 50 µg/mL |
| Compound B | 15 µg/mL | Not active |
Antifungal Activity
In addition to antibacterial properties, benzoxazole derivatives have shown antifungal activity against pathogens such as Candida albicans. The structure–activity relationship (SAR) analysis indicated that modifications on the benzoxazole ring can enhance antifungal potency .
Cytotoxicity and Anticancer Activity
Several studies have reported the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance, compounds similar to our target compound have demonstrated significant cytotoxicity against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines . The SAR studies suggest that the presence of electron-donating groups in specific positions enhances cytotoxic activity.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | Compound A | 25 |
| HCT-116 (Colorectal) | Compound B | 30 |
Case Studies
- Anticancer Screening : A study involving a series of benzoxazole derivatives showed that specific substitutions could lead to enhanced selectivity for cancer cells over normal cells. Compounds with methoxy groups exhibited greater cytotoxicity against MCF-7 compared to their unsubstituted counterparts .
- Antimicrobial Efficacy : In another investigation, the antibacterial and antifungal activities of several benzoxazole derivatives were screened. Compounds showed promising results with MIC values significantly lower than those of standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
